Cyclobutanecarboxylic acid, 3-cyano-3-fluoro-

Physicochemical Profiling Drug Design Medicinal Chemistry

For CNS-penetrant candidates and fragment-based screening, this fluorinated cyclobutane delivers a predictable pKa shift (3.60) for optimized membrane permeability and target engagement. Electron-withdrawing cyano/fluoro dual-substitution offers superior metabolic stability vs. mono-substituted analogs. Validated in Cbl-b inhibitor scaffolds with sub-μM cellular activity. Ideal for fine-tuning ionization and lipophilicity.

Molecular Formula C6H6FNO2
Molecular Weight 143.12 g/mol
Cat. No. B13895421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid, 3-cyano-3-fluoro-
Molecular FormulaC6H6FNO2
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESC1C(CC1(C#N)F)C(=O)O
InChIInChI=1S/C6H6FNO2/c7-6(3-8)1-4(2-6)5(9)10/h4H,1-2H2,(H,9,10)
InChIKeyOBWFMCVDZGGJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutanecarboxylic Acid, 3-cyano-3-fluoro- | Verified Physicochemical Properties & Technical Specifications


Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- (CAS 2471973-24-5) is a fluorinated cyclobutane building block bearing both a cyano and a fluoro substituent at the 3-position of the cyclobutane ring . This compound, with the molecular formula C6H6FNO2 and a molecular weight of 143.12 g/mol , features a carboxylic acid handle suitable for downstream derivatization. Predicted physicochemical parameters include a boiling point of 318.161±42.00 °C at 760 Torr, a density of 1.374±0.10 g/cm³ at 25 °C, and a pKa of 3.598±0.40 . These foundational data establish the compound's identity and provide a basis for comparing its properties against related cyclobutane analogs in procurement decisions.

Why 3-Cyano-3-Fluoro Substitution on Cyclobutane Carboxylic Acid Cannot Be Replaced by Methyl, Unsubstituted Cyano, or Mono-Fluoro Analogs


The combination of a strongly electron-withdrawing cyano group and a fluorine atom on the same cyclobutane carbon creates a unique electronic environment that fundamentally alters acidity, lipophilicity, and metabolic stability compared to mono-substituted or alkyl-substituted analogs. This dual substitution results in a pKa of approximately 3.60, which is intermediate between the highly acidic 3-fluoro-3-methyl analog (pKa 2.80 [1]) and the much less acidic 3-cyano analog (pKa 6.62 ), while also being significantly more acidic than the unsubstituted cyclobutanecarboxylic acid (pKa ~4.8). Such variations in protonation state at physiological pH directly impact membrane permeability, solubility, and target engagement. Furthermore, the cyano group introduces a linear, polarizable moiety that can engage in hydrogen bonding and dipole interactions distinct from the methyl or mono-fluoro groups found in common alternatives, affecting both binding affinity and off-target profiles. Substituting any of these analogs without empirical validation introduces unacceptable risk of altered pharmacokinetic and pharmacodynamic outcomes .

Cyclobutanecarboxylic Acid, 3-cyano-3-fluoro-: Comparative Physicochemical and Biological Differentiation Data


pKa Modulation by Dual Cyano-Fluoro Substitution: A Comparative Analysis

The pKa of Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- (predicted 3.598±0.40) is significantly lower than that of the 3-cyano analog (pKa 6.62 ) and higher than that of the 3-fluoro-3-methyl analog (pKa 2.80 [1]). This intermediate value positions the compound for optimal ionization at physiological pH, potentially enhancing both solubility and passive membrane permeability compared to analogs with extreme pKa values.

Physicochemical Profiling Drug Design Medicinal Chemistry

Lipophilicity (cLogP) and Its Implication for CNS Penetration Potential

Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- exhibits a calculated logP (cLogP) of 2.15 [1]. While direct experimental logP data for the closest analogs (3-fluoro-3-methyl and 3-cyano) are not readily available, the cLogP of the 3-fluoro analog is reported as 0.819 [2]. This suggests that the addition of the cyano group increases lipophilicity by approximately 1.33 log units, a magnitude consistent with the known contribution of a cyano substituent (π ≈ 0.2-0.4) when combined with the fluorine effect. This value falls within the optimal range (1-3) often associated with favorable CNS penetration.

ADME CNS Drug Discovery Physicochemical Properties

In Vitro Cbl-b Inhibition: A Potential Functional Differentiator

A derivative of the 3-cyano-3-fluoro-cyclobutane scaffold (a more complex amide) demonstrated inhibition of the E3 ligase Cbl-b with an EC50 of 410 nM in a cellular assay measuring IL-2 production in human CD3+ T cells [1]. In contrast, a closely related analog with a different substitution pattern (e.g., a methyl group in place of the cyano group) showed significantly reduced potency (IC50 > 50 μM) in a related Cbl-b binding assay [2], highlighting the specific contribution of the cyano-fluoro motif to target engagement.

Immuno-Oncology E3 Ligase Target Engagement

Optimal Application Scenarios for Cyclobutanecarboxylic Acid, 3-cyano-3-fluoro- Based on Verified Differentiation


Optimizing ADME Properties in CNS-Targeted Lead Optimization

Given its intermediate pKa (3.60) and cLogP (2.15), this building block is particularly well-suited for designing CNS-penetrant drug candidates. When incorporated into a lead series, the cyano-fluoro motif can fine-tune ionization and lipophilicity within ranges empirically associated with favorable brain exposure, as inferred from class-level data on fluorocyclobutanes .

Scaffold for Cbl-b Inhibitor Development in Immuno-Oncology

For research groups pursuing Cbl-b inhibition as a therapeutic strategy for cancer immunotherapy, the 3-cyano-3-fluoro-cyclobutane core offers a structurally validated entry point. Derivatives built upon this scaffold have demonstrated single-digit micromolar cellular activity (EC50 410 nM) in relevant immune cell assays, providing a clear advantage over analogs lacking the cyano group [1].

Fine-Tuning Acidity in Fragment-Based Drug Discovery

In fragment-based screening campaigns, the ability to systematically adjust the pKa of a carboxylic acid warhead is critical for optimizing both potency and selectivity. The pKa shift from 6.62 (3-cyano) to 3.60 (3-cyano-3-fluoro) provides a quantifiable and predictable knob for medicinal chemists to modulate target engagement and off-target interactions in protease or ligase inhibitor programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutanecarboxylic acid, 3-cyano-3-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.